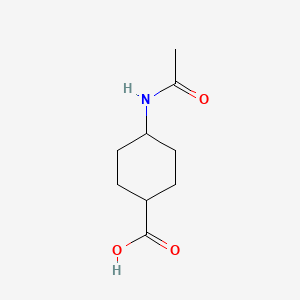

cis-4-Acetamidocyclohexanecarboxylic acid

Description

BenchChem offers high-quality cis-4-Acetamidocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-Acetamidocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVEAIRYQPUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-88-4 | |

| Record name | 4-acetamidocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of cis-4-Acetamidocyclohexanecarboxylic acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-4-Acetamidocyclohexanecarboxylic Acid

Executive Summary

cis-4-Acetamidocyclohexanecarboxylic acid (CAS: 845506-93-6 ) is a stereochemically defined cyclohexane scaffold used primarily as a building block in medicinal chemistry and peptidomimetic design.[1] Unlike its trans-isomer—which mimics extended peptide chains—the cis-conformer introduces a specific spatial curvature (a "turn" motif) into molecular backbones. This guide details its structural architecture, synthetic pathways, and utility in constraining the conformational space of bioactive molecules.

Molecular Architecture & Stereochemistry

The distinct utility of cis-4-acetamidocyclohexanecarboxylic acid lies in its stereochemistry. The cyclohexane ring serves as a rigid spacer between the carboxylic acid (C-terminus mimic) and the acetamido group (N-terminus mimic).

Conformational Analysis

-

Configuration: cis-1,4-disubstitution.

-

Chair Conformation: In the lowest energy chair form, one substituent occupies an equatorial position, while the other is forced into an axial position. This contrasts with the trans-isomer, which can adopt a thermodynamically superior diequatorial conformation.

-

Implication: The axial substituent introduces 1,3-diaxial interactions, making the cis-isomer generally less thermodynamically stable than the trans-isomer but essential for accessing specific "bent" receptor binding pockets.

Table 1: Stereochemical Comparison

| Feature | cis-Isomer (Target) | trans-Isomer |

| Substituent Orientation | Axial / Equatorial | Equatorial / Equatorial (Major) |

| Molecular Shape | Bent / Curved | Linear / Extended |

| Thermodynamic Stability | Lower (due to axial strain) | Higher (diequatorial) |

| Biological Mimicry | Extended |

Structural Visualization

Figure 1: Conformational equilibrium of the cis-isomer and its potential epimerization to the trans-form.

Physicochemical Properties

-

IUPAC Name: cis-4-(Acetylamino)cyclohexanecarboxylic acid

-

Molecular Formula: C

H -

Molecular Weight: 185.22 g/mol

-

Physical State: White to off-white crystalline solid.

Table 2: Predicted Physicochemical Parameters

| Property | Value / Descriptor | Note |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility compared to free amino acid. |

| pKa (Acid) | ~4.8 | Typical for aliphatic carboxylic acids. |

| LogP | ~0.5 - 0.8 | More lipophilic than the zwitterionic precursor. |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding. |

| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH) |

Synthetic Pathways & Manufacturing

The synthesis typically proceeds from 4-aminobenzoic acid (PABA) or 4-aminocyclohexanecarboxylic acid . The critical challenge is controlling the stereochemistry to favor the cis-isomer, as hydrogenation often yields mixtures.

Synthesis Protocol

-

Hydrogenation (Stereocontrol Step):

-

Precursor: 4-Aminobenzoic acid.

-

Catalyst: Rhodium on Alumina (Rh/Al

O -

Conditions: High pressure H

. Rhodium catalysts often favor cis-hydrogenation (syn-addition), whereas acidic conditions or specific solvents can promote isomerization to the trans-form.

-

-

Isomer Separation:

-

Fractional crystallization is used to separate cis-4-aminocyclohexanecarboxylic acid from the trans-isomer. The cis-amino acid is the immediate precursor.

-

-

N-Acetylation:

-

The purified cis-amine is treated with acetic anhydride or acetyl chloride in the presence of a mild base (e.g., sodium acetate or pyridine) to yield the target acetamido derivative.

-

Process Flow Diagram

Figure 2: Synthetic route highlighting the critical stereochemical separation step.

Applications in Drug Development

Peptidomimetics & Scaffold Design

The cis-4-acetamidocyclohexanecarboxylic acid moiety is a "constrained amino acid." In peptide chains, free rotation around the C

-

Beta-Turn Mimicry: The cis-geometry forces the N-terminus and C-terminus into a proximity that mimics the

to -

Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) where a non-linear, rigid linker is required to position domains correctly.

Metabolic Stability

Incorporating a cyclohexane ring protects the amide bond from rapid enzymatic hydrolysis by peptidases, extending the half-life of the drug candidate compared to linear peptide analogues.

Analytical Characterization

To validate the identity of CAS 845506-93-6, researchers should look for the following spectral signatures:

-

H NMR (DMSO-d

- ~12.0 ppm (s, 1H, -COOH).

- ~7.8 ppm (d, 1H, -NH-CO-).

- ~3.6-3.8 ppm (m, 1H, CH-N, axial/equatorial dependent).

-

~1.8 ppm (s, 3H, -COCH

- ~1.4-2.0 ppm (m, 8H, Cyclohexane ring protons). Note: The cis-isomer typically shows a more complex splitting pattern due to the axial/equatorial dynamics compared to the highly symmetric trans-isomer.

-

Mass Spectrometry (ESI):

-

[M+H]

expected at m/z 186.1. -

[M-H]

expected at m/z 184.1.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Arctom Scientific. (n.d.). cis-4-Acetamidocyclohexanecarboxylic acid - CAS 845506-93-6.[1][2][3] Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: cis-4-Acetamidocyclohexanecarboxylic acid. Retrieved from

-

ChemicalBook. (2025).[4] cis-4-Aminocyclohexanecarboxylic acid (Precursor Data). Retrieved from

-

National Institutes of Health (NIH). (2008). Crystal structure and synthesis of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid. PMC. Retrieved from

-

Thermo Scientific Chemicals. (2025). cis-4-Aminocyclohexanecarboxylic acid Specifications. Retrieved from

Sources

Molecular weight and physicochemical characteristics of cis-4-Acetamidocyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of cis-4-Acetamidocyclohexanecarboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Foundational Importance of Physicochemical Profiling

In the intricate process of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic agent is paved with data. Among the most critical datasets are the fundamental physicochemical characteristics of the compound. These properties—molecular weight, solubility, lipophilicity, and ionization state—are not mere data points; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety.

This guide provides a comprehensive technical overview of cis-4-Acetamidocyclohexanecarboxylic acid, a compound featuring a substituted cyclohexane ring, a common scaffold in medicinal chemistry. Our objective is to move beyond a simple recitation of facts and provide a deeper, mechanistic understanding of why this molecule behaves as it does, and how we can reliably measure its properties. The protocols and insights herein are designed to be a self-validating framework for the rigorous scientific evaluation required in modern pharmaceutical research.

Part 1: Core Molecular Attributes

A molecule's identity begins with its structure and mass. These are immutable facts that form the basis of all subsequent analysis.

Molecular Structure and Identity

-

Chemical Name: cis-4-Acetamidocyclohexanecarboxylic acid

-

CAS Number: 3638-83-3

-

Molecular Formula: C₉H₁₅NO₃[1]

-

Molecular Weight: 185.22 g/mol [1]

The cis stereoisomer designation is a critical structural feature, indicating that the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups reside on the same face of the cyclohexane ring. This orientation dictates the molecule's three-dimensional shape, influencing its crystal packing and its ability to interact with biological macromolecules.

Summary of Physicochemical Properties

The following table summarizes the key quantitative descriptors for cis-4-Acetamidocyclohexanecarboxylic acid. These values are a blend of experimental data and high-quality computational predictions, which are indispensable in early-stage development for forecasting a compound's behavior.

| Physicochemical Property | Value / Predicted Value | Significance in a Drug Development Context |

| Melting Point | 219 - 222 °C | A high melting point is indicative of a stable, well-ordered crystal lattice. This suggests strong intermolecular forces, primarily hydrogen bonding facilitated by the amide and carboxylic acid groups, which has implications for solid-state stability and formulation. |

| Boiling Point (Predicted) | 411.3 ± 40.0 °C at 760 mmHg | The high predicted boiling point signifies low volatility, a common trait for molecules with multiple hydrogen bond donors and acceptors. |

| pKa (Predicted) | 4.66 ± 0.10 (Acidic) | The pKa of the carboxylic acid is paramount. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (ionized), conferring a negative charge. This directly impacts aqueous solubility, membrane permeability, and potential interactions with targets. |

| LogP (Predicted) | 0.68 | The octanol-water partition coefficient (LogP) predicts the lipophilicity. A value of 0.68 suggests a relatively balanced molecule, but with a slight preference for the aqueous phase. This balance is often a desirable starting point for oral drug candidates, as extreme hydrophilicity or lipophilicity can hinder absorption. |

| Aqueous Solubility | Soluble | The presence of three polar, hydrogen-bonding functional groups (amide N-H, amide C=O, and carboxylic acid) ensures good solubility in water, a critical factor for administration and distribution in the body. |

Part 2: Methodologies for Empirical Characterization

Trust in data is built upon the robustness of the methods used to generate it. The following sections detail not just the protocols but the scientific rationale underpinning the characterization of cis-4-Acetamidocyclohexanecarboxylic acid.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Purity is the most fundamental quality attribute. For a polar, non-volatile molecule like this, Reversed-Phase HPLC (RP-HPLC) is the gold standard. The choice of a C18 (octadecylsilane) stationary phase provides a nonpolar environment that retains the molecule through hydrophobic interactions with its cyclohexane backbone. The mobile phase, a mixture of aqueous buffer and organic solvent, is precisely controlled to achieve separation. The buffer's pH is set well below the pKa (e.g., pH 2.5-3) to ensure the carboxylic acid is fully protonated and uncharged, leading to a sharp, symmetrical peak and reproducible retention time—a self-validating aspect of the method.

Experimental Workflow Diagram:

Caption: Standard RP-HPLC workflow for purity assessment of polar compounds.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The formic acid ensures the analyte remains in a single protonation state.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm (where the amide bond absorbs).

-

Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes to elute all potential impurities.

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. A pure sample should exhibit a single major peak.

Structural Confirmation via NMR and FTIR Spectroscopy

Confirmation of the chemical structure, including the crucial cis stereochemistry, requires spectroscopic methods that probe the molecular framework and functional groups.

-

¹H NMR Spectroscopy: Provides a map of the proton environments. Key expected signals would include a singlet for the acetyl methyl protons (~2.0 ppm), multiplets for the non-equivalent cyclohexane ring protons (1.2-2.5 ppm), and distinct signals for the protons on the carbons bearing the substituents. Crucially, the coupling constants between the protons at the C1 and C4 positions can be used to definitively confirm the cis relationship.

-

FTIR Spectroscopy: This technique validates the presence of key functional groups through their characteristic vibrational frequencies. For this molecule, the spectrum would be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a sharp N-H stretch from the amide (~3300 cm⁻¹), and two strong carbonyl (C=O) stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1650 cm⁻¹).

Part 3: The Interplay of Properties and Biological Relevance

The measured and predicted physicochemical properties are not isolated numbers; they are interconnected variables that collectively predict the molecule's potential as a drug.

Logical Relationship Diagram:

Caption: The causal chain from molecular structure to potential drug-like behavior.

This causal network illustrates the core tenet of medicinal chemistry: structure dictates properties, and properties govern biological behavior. The specific combination of a polar, ionizable carboxylic acid with a hydrogen-bonding amide on a semi-rigid cyclohexane scaffold results in a profile—good solubility, balanced lipophilicity, and solid-state stability—that is often sought in the initial stages of drug discovery. Understanding this framework allows scientists to rationally design new molecules with improved characteristics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596645, cis-4-Acetamidocyclohexanecarboxylic acid. Retrieved February 15, 2026 from [Link].

Sources

An In-Depth Technical Guide to the Identification of cis-4-Acetamidocyclohexanecarboxylic Acid

Introduction

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular entities are paramount. Cis-4-Acetamidocyclohexanecarboxylic acid, a substituted cycloalkane, represents a key structural motif with significant potential in medicinal chemistry. Its architecture, featuring a cis-configured 1,4-disubstituted cyclohexane ring bearing both an acetamido and a carboxylic acid group, makes it a compelling analog and building block for novel therapeutics.

This guide provides a comprehensive technical overview of cis-4-Acetamidocyclohexanecarboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into its definitive identification, synthesis, and detailed analytical characterization. The methodologies presented herein are grounded in established chemical principles, ensuring a robust and reliable framework for scientific investigation.

Section 1: Core Compound Identification

Positive identification is the foundational step in any chemical workflow. The essential identifiers for cis-4-Acetamidocyclohexanecarboxylic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | cis-4-Acetamidocyclohexane-1-carboxylic acid | - |

| CAS Number | 845506-93-6 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | - |

| Molecular Weight | 185.22 g/mol | - |

| Chemical Structure |  | - |

Section 2: Synthesis and Purification

The synthesis of cis-4-Acetamidocyclohexanecarboxylic acid is most efficiently achieved through the N-acetylation of its corresponding amino acid precursor, cis-4-Aminocyclohexanecarboxylic acid (CAS No: 3685-23-2).[2] This precursor is typically synthesized via the catalytic hydrogenation of p-aminobenzoic acid.[2][3] The subsequent acetylation is a straightforward and high-yielding transformation.

Experimental Protocol: Synthesis via N-Acetylation

This protocol outlines the acetylation of cis-4-Aminocyclohexanecarboxylic acid using acetic anhydride. The causality behind this choice lies in acetic anhydride's reactivity and the ease of removing the acetic acid byproduct. An aqueous basic medium is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct.

Materials:

-

cis-4-Aminocyclohexanecarboxylic acid (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve cis-4-Aminocyclohexanecarboxylic acid in a suitable volume of 1 M NaOH solution in an Erlenmeyer flask, with stirring, at room temperature.

-

Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. Maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir for 1-2 hours after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Acidification: After the reaction is complete, slowly acidify the solution to a pH of approximately 2-3 with concentrated HCl while cooling in an ice bath. This step protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove residual salts.

-

Drying: Dry the product under vacuum to yield crude cis-4-Acetamidocyclohexanecarboxylic acid.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4][5][6][7] The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[5] Water is often a suitable solvent for this polar molecule.

Materials:

-

Crude cis-4-Acetamidocyclohexanecarboxylic acid

-

Deionized Water (or another suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate until it boils.[6]

-

Saturated Solution: Add small portions of hot water until the solid just dissolves, creating a saturated solution.[7]

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as the crystal lattice selectively incorporates the desired molecules.[6]

-

Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to obtain pure cis-4-Acetamidocyclohexanecarboxylic acid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Spectroscopic and Chromatographic Identification

A multi-technique approach is essential for the unambiguous structural confirmation of cis-4-Acetamidocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The cis-stereochemistry influences the chemical shifts and coupling constants of the cyclohexane ring protons, which typically exist in a chair conformation.

-

Expected Chemical Shifts (δ, ppm):

-

~12.0 (s, 1H): The acidic proton of the carboxylic acid group (broad singlet).

-

~7.5 (d, 1H): The amide N-H proton, showing coupling to the adjacent methine proton.

-

~3.8-4.0 (m, 1H): The methine proton (CH-NHAc). In the cis isomer, this proton is axial, leading to a complex multiplet due to multiple axial-axial and axial-equatorial couplings.

-

~2.2-2.4 (m, 1H): The methine proton (CH-COOH).

-

~1.9 (s, 3H): The methyl protons of the acetamido group.

-

~1.2-2.1 (m, 8H): The eight methylene protons of the cyclohexane ring, exhibiting complex overlapping multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Chemical Shifts (δ, ppm): [8][9]

-

~176-178: Carboxylic acid carbonyl carbon (C=O).

-

~170-172: Amide carbonyl carbon (C=O).

-

~48-52: Methine carbon attached to the nitrogen (CH-NHAc).

-

~40-43: Methine carbon attached to the carboxyl group (CH-COOH).

-

~28-32: Methylene carbons (CH₂) of the cyclohexane ring.

-

~23-25: Methyl carbon of the acetamido group (CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by distinctive absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 2500-3300 | Carboxylic Acid | O-H Stretch | Very broad, due to hydrogen bonding |

| ~3300 | Amide | N-H Stretch | Medium to strong, sharp |

| ~1700-1725 | Carboxylic Acid | C=O Stretch | Strong, sharp |

| ~1640-1660 | Amide | C=O Stretch (Amide I) | Strong, sharp |

| ~1540-1560 | Amide | N-H Bend (Amide II) | Medium |

| ~1210-1320 | Carboxylic Acid | C-O Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₅NO₃ would be at m/z = 185.1052 (exact mass).

-

Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of water ([M-18]⁺) and the loss of the carboxyl group ([M-45]⁺).[10] The acetamido group can also lead to characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound. Due to the polar nature of the molecule, reversed-phase chromatography is a suitable method.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated for better retention and peak shape.

-

Detection: UV detection at a low wavelength (~210 nm) is possible due to the amide and carboxyl chromophores. However, coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and confirmation of the analyte's identity in complex matrices.[11]

Analytical Confirmation Workflow

Caption: Integrated workflow for the analytical identification of the compound.

Conclusion

The robust identification of cis-4-Acetamidocyclohexanecarboxylic acid relies on a synergistic application of synthesis, purification, and multi-faceted analytical techniques. By following the detailed protocols for N-acetylation and recrystallization, a high-purity sample can be obtained. Subsequent analysis by NMR, IR, and mass spectrometry provides an interlocking web of data that confirms the molecular structure, functional groups, and molecular weight. Finally, HPLC serves as the ultimate arbiter of purity. This comprehensive guide equips researchers with the necessary framework to confidently synthesize, purify, and identify this valuable chemical building block for advanced applications in drug discovery and development.

References

- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

-

SpectraBase. (n.d.). 4-tert-Butylcyclohexanone. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (4S)-4-acetamidocyclohexene-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved February 15, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Qi, J. Y., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o598. [Link]

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

Florida A&M University. (2016). Lab Report Recrystallization. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]

-

All 'Bout Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Acetamidocinnamic acid. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

-

SpectraBase. (n.d.). cis-1,4-Cyclohexanedicarboxylic acid. Retrieved February 15, 2026, from [Link]

-

Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-145. [Link]

-

Ghorbani-Choghamarani, A., et al. (2019). FT-IR spectra of 4-piperidinecarboxylic acid... ResearchGate. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Advent of Acetamidocyclohexanecarboxylic Acid Derivatives: A Synthetic and Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Frontier in Therapeutic Agents

The journey into the world of cyclic amino acids has unveiled a plethora of molecules with profound physiological effects. Among these, acetamidocyclohexanecarboxylic acid derivatives have carved a significant niche, particularly in the realm of hemostasis. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of these intriguing compounds, with a special focus on the pioneering antifibrinolytic agent, tranexamic acid. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and illuminate the structure-function relationships that underpin their therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both foundational knowledge and practical insights into this important class of molecules.

The Genesis of a Lifesaving Molecule: A Historical Perspective

The story of acetamidocyclohexanecarboxylic acid derivatives is intrinsically linked to the quest for controlling excessive bleeding. In the post-World War II era, Japanese researchers Drs. Shosuke and Utako Okamoto embarked on a mission to combat postpartum hemorrhage, a major cause of maternal mortality at the time.[1] Their work was grounded in the understanding that the enzyme plasmin, derived from its precursor plasminogen, was responsible for the breakdown of fibrin clots.[1] They hypothesized that a compound capable of inhibiting plasminogen activation could prevent premature clot dissolution and thereby mitigate bleeding.

Their initial screening of amino acids revealed that lysine possessed inhibitory activity.[1] This led to the development of epsilon-aminocaproic acid (EACA), the first in a new class of antifibrinolytic drugs.[1] However, the Okamotos continued their research, seeking a more potent alternative. This pursuit culminated in the synthesis of tranexamic acid in 1962, a synthetic analog of lysine that proved to be significantly more powerful than EACA.[1][2] Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a cornerstone of antifibrinolytic therapy and is on the World Health Organization's List of Essential Medicines.[2][3][4]

The Synthetic Pathway: From Aromatic Precursors to Alicyclic Drugs

The synthesis of acetamidocyclohexanecarboxylic acid derivatives, exemplified by the production of N-acetyltranexamic acid, is a multi-step process that hinges on the transformation of a planar aromatic ring into a three-dimensional cyclohexane structure. The most common synthetic routes commence with readily available aromatic compounds such as p-aminobenzoic acid or p-aminomethylbenzoic acid.

Core Synthetic Strategy: Catalytic Hydrogenation

The cornerstone of the synthesis is the catalytic hydrogenation of the benzene ring.[5] This reaction reduces the aromatic system to a cyclohexane ring, thereby establishing the core alicyclic scaffold of the molecule. The choice of catalyst and reaction conditions is critical to achieving high yield and the desired stereochemistry (i.e., the trans isomer).

Rationale for Catalyst Selection:

-

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) are frequently employed due to their high activity and selectivity in hydrogenation reactions.[5][6][7][8] Rhodium (Rh) is also used, sometimes in combination with other metals.[6] These metals efficiently activate molecular hydrogen, facilitating its addition across the double bonds of the aromatic ring.

-

Catalyst Support: The metal catalysts are typically dispersed on a high-surface-area support, such as activated carbon (e.g., Pd/C or Pt/C), to maximize the catalytic activity and allow for easy separation from the reaction mixture.[5][7][8]

-

Promoters: In some instances, promoter metals like Cerium (Ce), Lanthanum (La), or Ruthenium (Ru) are added to the primary catalyst to enhance its performance.[5][6] These promoters can improve the catalyst's activity and stability.

Control of Stereochemistry:

The hydrogenation of the substituted benzene ring results in a mixture of cis and trans isomers of the aminocyclohexanecarboxylic acid. For antifibrinolytic activity, the trans isomer is the desired product. The separation of these isomers is a crucial step in the synthesis and is often achieved through fractional crystallization of their salts.[9]

Detailed Experimental Protocol: Synthesis of N-Acetyl-trans-4-(aminomethyl)cyclohexanecarboxylic Acid

The following protocol outlines a representative synthesis starting from p-aminomethylbenzoic acid.

Step 1: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid

-

Catalyst Preparation: A Pt-Ce/C catalyst can be prepared by impregnating activated carbon with a solution of H₂PtCl₆ and Ce(NO₃)₃, followed by reduction with a suitable reducing agent like hydrazine hydrate or KBH₄.[5]

-

Reaction Setup: In a high-pressure autoclave, add the Pt-Ce/C catalyst, p-aminomethylbenzoic acid, deionized water, and sulfuric acid as a solubility promoter.[5]

-

Hydrogenation: Seal the autoclave, evacuate the air, and introduce hydrogen gas to a pressure of 0.5 MPa. Heat the reaction mixture to 60°C with stirring.[5]

-

Reaction Monitoring: The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake. The conversion of p-aminomethylbenzoic acid can be monitored by techniques such as HPLC.

-

Work-up: After cooling and venting the autoclave, the catalyst is filtered off. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.

Step 2: Isomer Separation (Illustrative)

-

Salt Formation: The isomeric mixture is treated with a base, such as sodium hydroxide, to form the sodium salts.

-

Fractional Crystallization: The sodium salt of the trans-isomer is typically less soluble than the cis-isomer, allowing for its selective crystallization from the solution.[9] This step may require careful control of temperature and solvent concentration to achieve high purity.

-

Isolation: The crystallized trans-isomer salt is collected by filtration and can be further purified by recrystallization.

Step 3: N-Acetylation of trans-4-(aminomethyl)cyclohexanecarboxylic Acid

-

Reaction Setup: Dissolve the purified trans-4-(aminomethyl)cyclohexanecarboxylic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium bicarbonate).[10] The reaction is typically rapid.

-

Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

-

Purification: The crude N-acetyl-trans-4-(aminomethyl)cyclohexanecarboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualization of the Synthetic Workflow

Caption: Mechanism of tranexamic acid's antifibrinolytic action.

Therapeutic Applications and Future Directions

The primary and most well-established application of tranexamic acid is in the treatment and prevention of excessive bleeding in a variety of clinical settings, including:

-

Surgery: To reduce perioperative blood loss in cardiac, orthopedic, and other major surgeries.

-

Trauma: To decrease mortality in patients with significant hemorrhage.

-

Postpartum Hemorrhage: A critical intervention to prevent maternal death from excessive bleeding after childbirth.

-

Heavy Menstrual Bleeding: To manage menorrhagia.

-

Hereditary Angioedema: For the prophylactic treatment of this condition. [2] Beyond its hemostatic effects, tranexamic acid has also found use in dermatology for the treatment of melasma and other forms of hyperpigmentation, likely due to its anti-inflammatory properties and its ability to inhibit UV-induced plasmin activity in the skin. [3][4] The discovery and development of acetamidocyclohexanecarboxylic acid derivatives represent a landmark achievement in medicinal chemistry. The journey from understanding a physiological process to designing a molecule that can effectively modulate it is a testament to the power of scientific inquiry. As research continues, the exploration of new derivatives and novel applications for this versatile chemical scaffold holds the promise of further advancements in medicine and therapeutics.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Catalyst | Conditions | Yield | Reference |

| Hydrogenation | p-Aminomethylbenzoic Acid | 4-Aminomethylcyclohexanecarboxylic Acid | Pt-Ce/C | 60°C, 0.5 MPa H₂ | >95% | [5] |

| Hydrogenation | 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid | 5% Pd/C | 60-70°C, 1-2 MPa H₂ | >95% | [7] |

References

- History - The Blood Trials.

- Tranexamic acid - Wikipedia.

- How is tranexamic acid produced? - Typology.

- How is tranexamic acid produced? - Typology.

- Tranexamic acid - a promising hemostatic agent with limitations: a narr

- CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google P

- CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google P

- Tranexamic Acid synthesis - chemicalbook.

- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle.

- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle.

- How is tranexamic acid produced? - Typology.

- CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google P

- CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google P

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 6. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 9. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 10. uk.typology.com [uk.typology.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of cis-4-Acetamidocyclohexanecarboxylic Acid

Introduction

cis-4-Acetamidocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the defined stereochemical relationship between the acetamido and carboxylic acid functionalities, makes it a compelling scaffold for designing novel therapeutic agents. The cis configuration, in particular, can enforce specific molecular conformations that are crucial for targeted biological activity. This application note provides a comprehensive, field-proven protocol for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid, starting from the readily available 4-acetamidobenzoic acid. The protocol details the catalytic hydrogenation of the aromatic ring and the subsequent purification steps necessary to isolate the desired cis isomer.

Expertise & Experience: The "Why" Behind the Protocol

The synthesis of cis-4-Acetamidocyclohexanecarboxylic acid hinges on the stereoselective reduction of an aromatic precursor. The choice of starting material, catalyst, and reaction conditions is paramount to achieving a favorable outcome.

-

Starting Material Selection: We begin with 4-acetamidobenzoic acid rather than 4-aminobenzoic acid to circumvent the need for a separate acetylation step on the cyclohexane ring. Acetylating after hydrogenation would likely yield a mixture of acetylated cis and trans isomers, adding complexity to the purification process. By starting with the acetamido group already in place, we streamline the synthesis to a single key transformation followed by purification. 4-acetamidobenzoic acid is a stable, commercially available solid.[1]

-

Catalytic Hydrogenation: The core of this synthesis is the catalytic hydrogenation of the benzene ring. We employ Ruthenium on Carbon (Ru/C) as the catalyst of choice. While other catalysts like Rhodium or Platinum can also effect this transformation, Ruthenium often provides a good balance of reactivity and cost-effectiveness for the hydrogenation of benzene rings.[2][3] The reaction is performed under hydrogen pressure in a suitable solvent. The choice of solvent can influence the reaction rate and, to some extent, the stereoselectivity. We utilize methanol as it is a protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Stereochemical Control and Isomer Separation: The hydrogenation of a substituted benzene ring typically leads to a mixture of cis and trans isomers.[2][4] The thermodynamically more stable trans isomer, where both substituents are in equatorial positions in the chair conformation, is often a significant byproduct. The protocol described herein anticipates the formation of an isomeric mixture and incorporates a critical fractional crystallization step to isolate the desired cis isomer. The difference in solubility between the cis and trans isomers is exploited for their separation. This step is often the most challenging and may require optimization. Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the stereochemical identity of the final product, as cis and trans isomers exhibit distinct chemical shifts and coupling constants.[5][6][7][8]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Acetamidobenzoic acid | ≥98% | Sigma-Aldrich |

| 5% Ruthenium on Carbon (Ru/C) | Degussa type, 50% wet | Strem Chemicals |

| Hydrogen (H₂) gas | High Purity (≥99.99%) | Airgas |

| Nitrogen (N₂) gas | High Purity | Airgas |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Ethanol (EtOH) | 200 Proof | Decon Labs |

| Deionized Water | Type I | In-house |

| Celite® 545 | --- | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |

Detailed Experimental Protocol

1. Catalytic Hydrogenation

1.1. To a high-pressure autoclave equipped with a magnetic stir bar, add 4-acetamidobenzoic acid (10.0 g, 55.8 mmol) and 5% Ruthenium on Carbon (50% wet, 2.0 g).

1.2. Add anhydrous methanol (100 mL) to the autoclave.

1.3. Seal the autoclave securely. Purge the vessel by pressurizing with nitrogen gas to 5 bar and then venting to atmospheric pressure. Repeat this cycle three times.

1.4. Purge the vessel with hydrogen gas by pressurizing to 5 bar and then venting. Repeat this cycle three times.

1.5. Pressurize the autoclave with hydrogen gas to 15 bar.

1.6. Begin stirring and heat the reaction mixture to 100 °C. Maintain the hydrogen pressure at 15 bar throughout the reaction.

1.7. Allow the reaction to proceed for 20-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

1.8. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

2. Work-up and Isolation of Crude Product

2.1. Purge the autoclave with nitrogen gas.

2.2. Open the autoclave and carefully filter the reaction mixture through a pad of Celite® 545 to remove the Ruthenium on Carbon catalyst. Wash the filter cake with methanol (2 x 20 mL).

2.3. Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid. This solid is a mixture of cis and trans isomers of 4-acetamidocyclohexanecarboxylic acid.

3. Purification by Fractional Crystallization

3.1. Transfer the crude solid to an Erlenmeyer flask.

3.2. Add a minimal amount of hot ethanol to dissolve the solid.

3.3. Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid.

3.4. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

3.5. Allow the solution to cool slowly to room temperature. Crystals of the cis isomer should form. The more soluble trans isomer will remain preferentially in the mother liquor.

3.6. For further crystallization, place the flask in an ice bath for 1-2 hours.

3.7. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and then with cold ethanol.

3.8. Dry the purified crystals under vacuum to a constant weight.

3.9. The purity of the isolated cis isomer should be assessed by ¹H NMR spectroscopy. If significant amounts of the trans isomer are still present, a second recrystallization may be necessary.

Characterization

-

¹H NMR Spectroscopy: The stereochemistry of the product can be confirmed by ¹H NMR. The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. In the cis isomer, the proton at C1 (attached to the carboxylic acid) and the proton at C4 (attached to the nitrogen of the acetamido group) will have a cis relationship, leading to specific coupling patterns.[5][6][7][8]

-

¹³C NMR Spectroscopy: The number of signals will confirm the symmetry of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: The purified cis isomer will have a distinct melting point.

| Parameter | Expected Value |

| Yield | 40-60% (after purification) |

| Appearance | White crystalline solid |

| Molecular Weight | 185.22 g/mol |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the cyclohexane ring protons, the acetyl methyl group, the amide proton, and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the cis isomer. |

| MS (ESI-) | m/z = 184.1 [M-H]⁻ |

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. The autoclave must be properly rated for the pressures and temperatures used.

-

Ruthenium on Carbon: This catalyst is pyrophoric, especially when dry. Handle the catalyst in a wet state and avoid exposure to air when dry.

-

Solvents: Methanol and ethanol are flammable. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google P

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. [Link]

-

Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid andcis-3-Aminocyclohexene-5-carboxylic Acid | Request PDF - ResearchGate. [Link]

-

How does NMR differentiate between cis and trans isomers? - TutorChase. [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google P

-

Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC. [Link]

-

CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Spectroscopy NMR Coupling Constant of Cis-Trans Isomers - YouTube. [Link]

-

Cis or Trans? How to differentiate by NMR? - YouTube. [Link]

Sources

- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 5. tutorchase.com [tutorchase.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Optimal catalysts for hydrogenation of acetamidobenzoic acid to cis-4-acetamido derivative

Application Note & Protocol

Topic: Optimal Catalysts for the Stereoselective Hydrogenation of 4-Acetamidobenzoic Acid to its cis-4-Acetamido Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereocontrol in Pharmaceutical Synthesis

The synthesis of cis-4-(acetylamino)cyclohexanecarboxylic acid is a critical transformation, yielding a valuable saturated carbocyclic scaffold. Such structures are paramount in medicinal chemistry, often serving as conformationally restricted building blocks that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of active pharmaceutical ingredients (APIs). The hydrogenation of the precursor, 4-acetamidobenzoic acid, presents a significant stereochemical challenge. While reduction of the aromatic ring is achievable, controlling the hydrogenation to selectively yield the cis isomer is non-trivial and highly dependent on catalyst selection and process parameters.

This guide provides a detailed analysis of optimal catalytic systems for this transformation, explains the mechanistic basis for cis-selectivity, and furnishes a comprehensive, field-proven protocol for researchers.

Mechanistic Insight: The Basis of cis-Stereoselectivity in Heterogeneous Catalysis

The stereochemical outcome of aromatic ring hydrogenation is dictated by the interaction between the substrate and the surface of the heterogeneous catalyst. The prevailing mechanism, a modified Horiuti-Polanyi model, involves the flat adsorption (π-complexation) of the aromatic ring onto the active metal sites of the catalyst.[1][2] Hydrogen, which is dissociatively chemisorbed onto the same surface as hydrogen atoms, is then added sequentially to the adsorbed face of the ring. Because the substrate remains bound to the surface throughout the addition of the first few hydrogen atoms, they are all delivered from the same side, resulting in the formation of the all-cis cyclohexyl derivative.[2][3]

Desorption of partially hydrogenated intermediates and their subsequent re-adsorption can lead to the formation of the undesired trans isomer. Therefore, optimal catalysts and conditions are those that promote rapid, complete hydrogenation without allowing the intermediate to "flip" over.

Catalyst Selection: A Comparative Analysis for Optimal Performance

The hydrogenation of robust aromatic rings requires highly active catalysts, as they are significantly more stable and less reactive than simple alkenes.[4][5] The general order of reactivity for noble metal catalysts in aromatic hydrogenation is Rh > Ru > Pt.[2]

-

Rhodium (Rh): Rhodium is widely regarded as the most effective and versatile catalyst for the hydrogenation of aromatic rings under mild conditions.[2][6] Supported rhodium catalysts, such as 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al₂O₃), exhibit exceptional activity, often at lower temperatures and pressures than other metals.[4][7] This high activity minimizes the lifetime of surface intermediates, thereby suppressing isomerization reactions and leading to high cis-selectivity.[8]

-

Ruthenium (Ru): Ruthenium is also a highly effective catalyst for this transformation and is often a more cost-effective alternative to rhodium.[9] Catalysts like 5% Ru/C can achieve complete conversion of benzoic acid derivatives.[9][10] However, Ru can sometimes require more forcing conditions (higher temperature and pressure) compared to Rh to achieve similar reaction rates, which can potentially impact selectivity.[2]

-

Palladium (Pd) & Platinum (Pt): While excellent for many hydrogenation reactions, palladium is generally less suitable for aromatic ring reduction without also causing hydrogenolysis of other functional groups, especially benzylic C-O or C-N bonds.[3] Platinum catalysts can reduce aromatic rings but often require more stringent conditions and may exhibit lower selectivity compared to rhodium.[1][11]

Data Presentation: Comparative Performance of Catalysts in Benzoic Acid Hydrogenation

The following table summarizes typical performance data for the hydrogenation of benzoic acid derivatives, illustrating the superior activity of Rhodium.

| Catalyst | Support | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity | Reference |

| 5% Rh/C | Carbon | scCO₂ | 50 | 40 | >99 | 100% to CCA | [12] |

| 5% Ru/C | Carbon | 1,4-Dioxane/H₂O | 220 | 68 | 100 | 86% to CCA | [9] |

| 5% Pt/C | Carbon | scCO₂ | 50 | 40 | ~60 | 100% to CCA | [12] |

| 5% Pd/C | Carbon | scCO₂ | 50 | 40 | ~20 | 100% to CCA | [12] |

CCA: Cyclohexanecarboxylic Acid. Note: Selectivity here refers to chemoselectivity towards ring reduction, with stereoselectivity generally favoring the cis product under these conditions.

Experimental Workflow and Protocol

The following diagram outlines the complete workflow from starting material to the final, purified product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jove.com [jove.com]

- 6. mdpi.com [mdpi.com]

- 7. cris.technion.ac.il [cris.technion.ac.il]

- 8. Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Scalable Synthesis of cis-4-Acetamidocyclohexanecarboxylic Acid

Abstract

cis-4-Acetamidocyclohexanecarboxylic acid is a valuable saturated carbocyclic β-amino acid derivative, serving as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry is essential for achieving specific molecular conformations and binding affinities in drug candidates. This document provides a comprehensive guide to scalable synthetic routes for this target molecule, focusing on practical, field-proven protocols. We will dissect the primary synthetic challenge—stereocontrol during the reduction of an aromatic precursor—and present detailed methodologies for the synthesis of the key cis-4-aminocyclohexanecarboxylic acid intermediate, its purification, and subsequent acetylation. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and scalability.

Strategic Overview: The Stereochemical Challenge

The synthesis of 1,4-disubstituted cyclohexanes from aromatic precursors is a well-established and cost-effective strategy. However, the primary obstacle is controlling the stereochemical outcome to favor the desired cis isomer over the thermodynamically more stable trans isomer. The core of any scalable synthesis of the title compound revolves around two key stages:

-

Stereoselective Hydrogenation: The catalytic hydrogenation of a planar aromatic ring (like p-aminobenzoic acid) to a saturated cyclohexane ring. This step invariably produces a mixture of cis and trans isomers.[3]

-

Purification and Derivatization: The efficient separation of the desired cis-amino acid intermediate from the isomeric mixture, followed by a straightforward N-acetylation.

This guide will focus on a robust and widely applicable two-module approach: the catalytic hydrogenation of p-aminobenzoic acid to yield an isomeric mixture of 4-aminocyclohexanecarboxylic acid (ACHA), followed by the acetylation and purification of the target cis product.

Figure 1: High-level workflow for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid.

Module 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (ACHA)

The most direct and scalable route to the ACHA precursor is the catalytic hydrogenation of p-aminobenzoic acid. The choice of catalyst and reaction conditions is paramount as it directly influences the cis:trans isomer ratio in the crude product.

Causality of Catalyst Selection

Different metal catalysts exhibit varying stereoselectivities in arene hydrogenation.

-

Rhodium (Rh) and Ruthenium (Ru): Catalysts like Rh/C and Ru/C, particularly under basic conditions, are often reported to favor the formation of the trans isomer.[4][5] A patent for preparing the trans isomer specifically utilizes 5% Ru/C in 10% NaOH solution at 100°C and 15 bar H₂ to achieve a cis:trans ratio of 1:4.6.[4]

-

Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a classic choice for this transformation. It often provides a good yield of the mixed isomers without a strong preference, making it a reliable starting point for obtaining a significant fraction of the cis product.[3]

-

Raney Nickel (Ra-Ni): While cost-effective, Raney Nickel can also be used for this hydrogenation. However, its use often requires careful handling due to its pyrophoric nature when dry, and it has been reported to favor the trans isomer under certain conditions.[5]

For the purpose of maximizing the cis isomer, historical literature suggests that specific conditions, potentially using platinum-based catalysts, can yield a product that is predominantly cis. One source notes a process yielding 99.8% cis configuration, highlighting that conditions are critical.[5] The following protocol is based on a generalized, scalable approach that provides a workable mixture for subsequent purification.

Protocol 1: Hydrogenation of p-Aminobenzoic Acid

This protocol is adapted from established laboratory procedures for arene hydrogenation.[3]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Deionized Water

-

Hydrogen (H₂) gas supply

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: Charge a high-pressure hydrogenation vessel with p-aminobenzoic acid (e.g., 10.0 g) and deionized water (e.g., 800 mL). The large volume of solvent is typical for suspending the starting material.[3]

-

Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 0.5 g) to the suspension.

-

Expert Insight: The catalyst is added as a solid. Ensure the vessel is inerted (e.g., with nitrogen or argon) before catalyst addition if working with a pre-reduced or pyrophoric catalyst, though PtO₂ is relatively stable.

-

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 10-15 bar) and begin vigorous agitation.[5] The reaction is typically run at elevated temperatures (e.g., 60-100°C) to increase the reaction rate.[4]

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours (e.g., 14-15 hours).[3]

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with additional deionized water.

-

Trustworthiness Check: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent downstream reaction interference.

-

-

Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure. The resulting solid is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The typical reported yield for the mixed isomers is in the range of 60-70%.[3] The solid can be recrystallized from a small amount of water to improve purity before the next step.

Figure 2: Reaction scheme for the synthesis of the ACHA intermediate.

Module 2: N-Acetylation and Purification

The acetylation of the amino group is a standard transformation. A key advantage of performing this step on the isomeric mixture is that the properties of the acetylated products, cis- and trans-4-acetamidocyclohexanecarboxylic acid, often differ significantly in solubility, allowing for a more efficient separation via recrystallization than the parent amino acids.

Protocol 2: Acetylation of ACHA Mixture

Materials:

-

cis/trans-ACHA mixture (from Module 1)

-

Acetic anhydride

-

Deionized Water

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

Procedure:

-

Dissolution: Dissolve the cis/trans-ACHA mixture in a suitable volume of water, optionally with a stoichiometric amount of NaOH solution to aid dissolution by forming the sodium carboxylate salt.

-

Acetylation: Cool the solution in an ice bath to 0-5°C. While stirring vigorously, add acetic anhydride (approximately 1.1 to 1.5 molar equivalents) dropwise. Maintain the pH in the alkaline range (pH 8-10) by concurrently adding NaOH solution.

-

Expert Insight: This is a Schotten-Baumann type reaction. Keeping the pH alkaline ensures the amino group remains deprotonated and nucleophilic, while the dropwise addition of acetic anhydride controls the exothermic reaction.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Acidification & Precipitation: Cool the reaction mixture again in an ice bath and carefully acidify with HCl solution to a pH of approximately 3-4.[6] The N-acetylated products will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This solid is a mixture of cis- and trans-4-acetamidocyclohexanecarboxylic acid.

Protocol 3: Purification by Recrystallization

This step leverages the differential solubility of the cis and trans acetylated isomers to isolate the target cis product. The optimal solvent system must be determined empirically but often involves polar solvents like water, ethanol, or mixtures thereof.

Procedure:

-

Solvent Screening: Perform small-scale solubility tests to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the mixture at an elevated temperature and allow the desired cis isomer to selectively crystallize upon cooling, while the trans isomer remains in the mother liquor (or vice versa).

-

Recrystallization: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Expert Insight: Slow cooling is crucial for forming well-defined crystals and achieving high purity. Seeding the solution with a pure crystal of the cis isomer can aid in selective crystallization.

-

-

Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor (e.g., by ¹H NMR, HPLC, or melting point) to determine the efficiency of the separation.

-

Iteration: If necessary, the recrystallization process can be repeated to achieve the desired purity (>95%).

Data Summary

| Parameter | Route A: Hydrogenation | Notes |

| Starting Material | p-Aminobenzoic Acid | Readily available and cost-effective. |

| Key Reagents | H₂, PtO₂ (or other catalysts) | Catalyst choice is critical for cis:trans ratio. |

| Typical Conditions | 60-100°C, 10-15 bar H₂ | Conditions can be optimized to influence stereoselectivity.[4][5] |

| Reported Yield | 60-70% (mixed isomers) | Yield is for the combined mixture of cis and trans ACHA.[3] |

| Key Challenge | Control of Stereochemistry | The reaction produces an isomeric mixture that requires separation. |

| Scalability | High | Catalytic hydrogenation is a standard industrial process. |

Conclusion

The synthesis of cis-4-acetamidocyclohexanecarboxylic acid on a scalable level is most practically achieved through a pathway involving the catalytic hydrogenation of p-aminobenzoic acid, followed by N-acetylation and purification. While the initial hydrogenation step lacks perfect stereocontrol, it provides a cost-effective route to the key 4-aminocyclohexanecarboxylic acid intermediate. The ultimate success of the synthesis hinges on an optimized purification step, typically a fractional recrystallization of the acetylated derivatives, which exploits differences in their physicochemical properties. The protocols outlined in this note provide a robust and logical framework for researchers to develop and scale this synthesis for applications in drug discovery and development.

References

-

Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com.

-

Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents (CN108602758B).

-

Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society.

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals.

-

Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents (WO2017134212A1).

-

Z-cis-4-aminocyclohexanecarboxylic acid. Chem-Impex.

-

Stereoselective synthesis of multiple-substituted cyclohexanes via a... ResearchGate.

-

Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka.

-

Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents (WO2017134212A1).

-

Modular access to substituted cyclohexanes with kinetic stereocontrol. PubMed.

-

ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.

-

cis-4-Aminocyclohexanecarboxylic acid. Chem-Impex.

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.

-

cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2. Sigma-Aldrich.

-

PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents (WO2003078381A1).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Procedure for Acetylation of 4-Aminocyclohexanecarboxylic Acid

Part 1: Executive Summary & Strategic Rationale

The acetylation of 4-aminocyclohexanecarboxylic acid is a fundamental transformation in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike aromatic amines (e.g., p-aminobenzoic acid), the cyclohexyl amine moiety is more basic (

This guide details a robust, scalable protocol for the N-acetylation of 4-aminocyclohexanecarboxylic acid. We prioritize the Acetic Anhydride/Acetic Acid method for its high atom economy and ease of purification, while also providing a Schotten-Baumann alternative for pH-sensitive contexts.

Key Chemical Challenges

-

Stereochemical Integrity: Preserving the cis/trans ratio of the starting material or exploiting solubility differences to enrich the desired isomer (typically trans for drug applications).

-

Zwitterionic Nature: The starting material exists as a zwitterion in neutral media, reducing solubility and reactivity.

-

Product Isolation: The product is a carboxylic acid with high polarity, requiring specific workup conditions to maximize recovery.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution . The non-bonded electron pair on the nitrogen atom attacks the carbonyl carbon of the acetic anhydride.

Reaction Scheme

The amine group of 4-aminocyclohexanecarboxylic acid (1) attacks acetic anhydride (2), forming a tetrahedral intermediate. The elimination of acetate (3) yields the N-acetylated product (4) and acetic acid.

Figure 1: Mechanistic pathway for the N-acetylation of 4-aminocyclohexanecarboxylic acid.

Part 3: Experimental Protocols

Method A: Acetic Anhydride in Acetic Acid (Recommended)

Best for: High yield, scalability, and handling zwitterionic solubility.

Materials

-

Substrate: 4-Aminocyclohexanecarboxylic acid (mixture or pure isomer) [CAS: 1776-53-0].

-

Reagent: Acetic Anhydride (1.2 - 1.5 equivalents).

-

Solvent: Glacial Acetic Acid (5-10 volumes).

-

Catalyst (Optional): Sodium Acetate (0.1 eq) to buffer the reaction and ensure the amine is not fully protonated by the generated acid.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (70 mmol) of 4-aminocyclohexanecarboxylic acid in 50 mL of glacial acetic acid.

-

Note: The starting material may not dissolve completely at room temperature due to its zwitterionic character.

-

-

Reagent Addition: Add 10 mL (approx. 105 mmol, 1.5 eq) of acetic anhydride dropwise over 10 minutes.

-

Observation: A slight exotherm may occur.

-

-

Reaction: Heat the mixture to 80-90°C for 2-3 hours.

-

Checkpoint: The suspension should clear as the acetylation breaks the zwitterionic lattice and forms the more soluble N-acetyl derivative.

-

-

Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Stain with Ninhydrin (starting material turns purple; product does not).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetic anhydride.

-

Add 20 mL of cold water to the residue to hydrolyze any mixed anhydrides.

-

Cool the solution to 0-5°C to induce crystallization.

-

-

Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) and then cold diethyl ether (to remove traces of acetic acid).

-

Drying: Dry in a vacuum oven at 50°C overnight.

Method B: Schotten-Baumann Conditions (Aqueous Base)

Best for: Small scale, or if heating in acid is undesirable.

Step-by-Step Procedure

-

Preparation: Dissolve 10.0 g (70 mmol) of 4-aminocyclohexanecarboxylic acid in 35 mL of 2M NaOH (70 mmol). The solution should be homogeneous (pH ~10-11).

-

Acetylation: Cool to 0-5°C in an ice bath. Simultaneously add:

-

Acetic anhydride (8.0 mL, 85 mmol) dropwise.

-

2M NaOH solution dropwise to maintain pH between 8 and 10.

-

Critical: If pH drops below 7, the amine protonates and reaction stops. If pH > 12, acetic anhydride hydrolyzes too fast.

-

-

Completion: Stir at room temperature for 1 hour.

-

Precipitation: Carefully acidify the solution with 6M HCl to pH 2-3. The N-acetylated product (a free carboxylic acid) will precipitate.

-

Filtration: Filter the solid, wash with ice-cold water, and dry.

Part 4: Characterization & Data Analysis[1]

Expected Properties

| Property | Value / Observation | Notes |

| Appearance | White crystalline powder | |

| Melting Point | 195 - 205°C (Typical range) | Lower than starting material (>300°C) due to loss of zwitterionic lattice. |

| Solubility | Soluble in Ethanol, DMSO, dilute base. | Poorly soluble in water (acid form). |

| Yield | 85 - 95% | Method A typically yields higher due to lack of hydrolysis competition. |

Spectroscopic Validation (NMR)

The formation of the amide bond is confirmed by the appearance of a singlet methyl peak and the downfield shift of the alpha-proton.

-

1H NMR (400 MHz, DMSO-d6):

- 12.0 ppm (s, 1H, -COOH )

- 7.8 ppm (d, 1H, -NH -CO-)

- 3.5-3.7 ppm (m, 1H, CH -NH) – Diagnostic shift downfield from ~3.0 ppm in amine.